molecular formula C9H6N2 B3051405 Indolizine-1-carbonitrile CAS No. 3352-05-4

Indolizine-1-carbonitrile

Cat. No. B3051405
CAS RN: 3352-05-4
M. Wt: 142.16 g/mol
InChI Key: IKMSBSJONUMYEI-UHFFFAOYSA-N
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Patent
US08748452B2

Procedure details

To a solution of pyridine (4.0 g) in ethyl acetate (10 mL) was added chloroacetic acid (4.7 g) at room temperature, and the mixture was heated under reflux overnight. After the reaction mixture was cooled to room temperature, the precipitated solid was collected by filtration, and dried under reduced pressure to give 1-carboxymethyl pyridinium chloride (5.7 g). To a solution of the obtained compound (5.7 g) in toluene (300 mL) were added acrylonitrile (8.7 g), manganese dioxide (16.4 g) and triethylamine (4.0 g), and the mixture was stirred at 100° C. for 5 hours. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (2.8 g).
[Compound]
Name
compound
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([N:7](CC)CC)C.[C:12]1(C)C=[CH:16][CH:15]=[CH:14][CH:13]=1>[O-2].[O-2].[Mn+4]>[C:3]1([C:5]#[N:7])[CH:2]=[CH:1][N:4]2[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]2 |f:3.4.5|

Inputs

Step One
Name
compound
Quantity
5.7 g
Type
reactant
Smiles
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
16.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=1(C=CN2C=CC=CC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.